molecular formula C44H38N8Zn-2 B12081519 zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline

zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline

Cat. No.: B12081519
M. Wt: 744.2 g/mol
InChI Key: HKMSNTTUMNPZPE-RZRDJKQOSA-N
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Description

The compound “zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline” is a complex organometallic molecule It features a zinc ion coordinated to a porphyrin-like structure, which is further substituted with aminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Metalation: The porphyrin core is then reacted with a zinc salt (e.g., zinc acetate) to introduce the zinc ion into the macrocycle.

    Substitution with Aminophenyl Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl groups.

    Reduction: Reduction reactions can occur at the porphyrin core, altering its electronic properties.

    Substitution: The aminophenyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like aniline or other amine derivatives under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms of the porphyrin core.

    Substitution: Functionalized derivatives with various substituents on the aminophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.

    Photocatalysis: Its porphyrin core allows it to participate in photocatalytic reactions, making it useful in solar energy conversion.

Biology

    Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a candidate for photodynamic therapy in cancer treatment.

Medicine

    Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The compound exerts its effects primarily through its porphyrin core, which can interact with various molecular targets. In photodynamic therapy, for example, the compound generates reactive oxygen species upon light irradiation, leading to cell damage and death. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Zinc Tetraphenylporphyrin: Similar structure but lacks the aminophenyl groups.

    Iron Porphyrins: Similar porphyrin core but with an iron ion instead of zinc.

    Copper Porphyrins: Similar porphyrin core but with a copper ion.

Uniqueness

The presence of aminophenyl groups in “zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline” provides additional sites for functionalization, making it more versatile in various applications compared to its counterparts. The zinc ion also imparts unique electronic properties that can enhance its catalytic and photophysical behavior.

Properties

Molecular Formula

C44H38N8Zn-2

Molecular Weight

744.2 g/mol

IUPAC Name

zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline

InChI

InChI=1S/C44H38N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-17,19,22,24,34,37H,18,20-21,23,45-48H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-;

InChI Key

HKMSNTTUMNPZPE-RZRDJKQOSA-N

Isomeric SMILES

C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=C(C=C6)N)/C=C5)/C7=CC=C(C=C7)N)CC4)/C8=CC=C(C=C8)N)/C9=CC=C(C=C9)N)/C1.[Zn+2]

Canonical SMILES

C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=C(C=C6)N)[N-]5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Zn+2]

Origin of Product

United States

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